1-(2-Amino-5-methoxyphenyl)propan-1-one
Description
1-(2-Amino-5-methoxyphenyl)propan-1-one (CAS 23042-77-5) is an aromatic ketone featuring a propan-1-one backbone attached to a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a methoxy (-OCH₃) group at the 5-position . Its moderate solubility in organic solvents and applications in synthetic chemistry (e.g., as an intermediate for pharmaceuticals or agrochemicals) are notable .
Properties
CAS No. |
60997-56-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(2-amino-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
NNMMVFLYTHFVGU-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)N |
Synonyms |
2-Amino-5-methoxypropiophenone; 1-(2-Amino-5-methoxyphenyl)-1-propanone _x000B__x000B_ |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-5-methoxyphenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methoxybenzaldehyde with propanone under acidic conditions . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Amino-5-methoxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Amino-5-methoxyphenyl)propan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors in biological systems . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Table 1: Structural Analogs and Key Properties
Key Observations:
- Amino vs. Alkylamino Groups: The primary amino group in this compound enables nucleophilic substitution, whereas secondary amines (e.g., 4-FMC’s -NHCH₃) are associated with bioactivity in cathinone derivatives .
- Methoxy vs. Halogen Substituents : Methoxy groups donate electron density, stabilizing the aromatic ring, while halogens (e.g., 4-F in 4-FMC or 3-Br/4-Cl in halogenated analogs) increase electrophilicity and lipophilicity .
- Positional Effects : Substituents at the 2-position (e.g., -NH₂) direct reactivity toward ortho/para sites, influencing regioselectivity in coupling reactions .
Table 2: Reactivity in Coupling Reactions
Key Findings:
- Selectivity: The amino and methoxy groups in this compound enhance α-position reactivity in coupling reactions, avoiding interference from benzylic hydrogens .
- Steric and Electronic Effects : Bulky substituents (e.g., ethyl in 1-(4-Ethylphenyl)propan-1-one) reduce yields, while electron-donating groups (e.g., methoxy) improve reaction efficiency .
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